molecular formula C8H6N2O3 B14860447 (6-Cyano-4-hydroxypyridin-2-YL)acetic acid

(6-Cyano-4-hydroxypyridin-2-YL)acetic acid

Cat. No.: B14860447
M. Wt: 178.14 g/mol
InChI Key: ORWQWKFUEJIXCS-UHFFFAOYSA-N
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Description

(6-Cyano-4-hydroxypyridin-2-YL)acetic acid: is a chemical compound that belongs to the pyridine family It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-4-hydroxypyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium cyanide and subsequent hydrolysis to introduce the cyano group. Another method includes the use of cyanoacetamide derivatives, which can be reacted with various reagents to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it valuable in the study of biochemical pathways .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-Cyano-4-hydroxypyridin-2-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

  • 2-(2-Hydroxypyridin-4-yl)acetic acid
  • Cyanoacetamide derivatives
  • Pyridine-2,4-dione derivatives

Comparison: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid is unique due to the presence of both cyano and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. For example, while cyanoacetamide derivatives are primarily used in heterocyclic synthesis, this compound offers additional versatility in its applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-(6-cyano-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6N2O3/c9-4-6-2-7(11)1-5(10-6)3-8(12)13/h1-2H,3H2,(H,10,11)(H,12,13)

InChI Key

ORWQWKFUEJIXCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C#N)CC(=O)O

Origin of Product

United States

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